molecular formula C19H14N4O3S B2513639 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-82-1

3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2513639
CAS No.: 852135-82-1
M. Wt: 378.41
InChI Key: XMQOHNAWIWNDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (abbreviated as MNPT for clarity) is a synthetic imidazothiazole derivative with a carboxamide group at position 2, a methyl substituent at position 3, and a 3-nitrophenyl moiety at position 4. Its molecular formula is C₂₀H₁₅N₅O₃S, with a molecular weight of 393.42 g/mol .

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-12-17(18(24)20-14-7-3-2-4-8-14)27-19-21-16(11-22(12)19)13-6-5-9-15(10-13)23(25)26/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQOHNAWIWNDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring system.

    Amidation: The final step involves the formation of the carboxamide group by reacting the imidazo[2,1-b][1,3]thiazole derivative with an appropriate amine, such as aniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form amino derivatives, which can further participate in various coupling reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Reduction: 3-methyl-6-(3-aminophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide.

    Substitution: Halogenated derivatives such as 3-methyl-6-(3-chlorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step organic reactions. A common route includes:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core : Cyclization of a thioamide with an α-haloketone under basic conditions.
  • Amidation : Reacting the imidazo derivative with an appropriate amine to form the carboxamide group.

Chemistry

In synthetic chemistry, 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide serves as a building block for constructing more complex molecules. Its unique structure allows chemists to explore new derivatives with enhanced properties.

Biology

This compound has demonstrated significant antimicrobial and anticancer properties. Research indicates its ability to inhibit specific enzymes in pathogens like Mycobacterium tuberculosis, showcasing its potential as a therapeutic agent.

Case Study : A study investigating various imidazo derivatives found that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria using disc diffusion methods .

CompoundActivityTarget Organism
This compoundAntibacterialStaphylococcus aureus
Similar DerivativeAntifungalAspergillus niger

Medicine

In medicinal chemistry, derivatives of this compound are being evaluated for their therapeutic potential against various diseases. The nitrophenyl and carboxamide groups are crucial for binding to specific biological targets.

Case Study : Research published in the International Journal of Pharmaceutical Sciences demonstrated that certain derivatives exhibited notable cytotoxicity against cancer cell lines, indicating their potential in cancer therapy .

Industrial Applications

The stability and reactivity of this compound make it suitable for various industrial applications. It can be utilized in developing new materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, while the carboxamide group can form hydrogen bonds with enzyme active sites. These interactions can inhibit the function of key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Imidazothiazole Derivatives

Thiadiazole-Imidazothiazole Hybrids ()

A series of 1,3,4-thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety were synthesized and tested against HepG2 cells. These compounds, such as methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate , showed moderate anti-proliferative activity. However, MNPT’s carboxamide group may offer superior binding affinity compared to thiadiazole derivatives due to enhanced hydrogen-bonding interactions with target proteins like Glypican-3 (GPC-3) .

Benzothiazole Derivatives ()

Substituent Variations

Carboxamide Modifications
  • Pyridylmethyl Substituents () : Compounds like 3-methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide (BF24389) introduce basic nitrogen atoms, enhancing interactions with charged residues in enzyme active sites. However, their synthesis yields are low (e.g., 21.2% for pyrrolidin-1-yl derivatives), suggesting MNPT’s phenyl group offers synthetic advantages .
Nitrophenyl Position and Electronic Effects
  • 6-(4-Fluorophenyl) Derivatives () : Replacing 3-nitrophenyl with 4-fluorophenyl (e.g., N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide ) reduces electron-withdrawing effects, lowering DNA adduct formation but improving metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : MNPT’s LogP is estimated at ~3.2, comparable to 3-methyl-6-(4-methylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid (LogP = 2.8), indicating moderate lipophilicity suitable for oral absorption .
  • Synthetic Accessibility : MNPT derivatives with simple aryl groups (e.g., phenyl) are synthesized in higher yields (>50%) compared to pyridylmethyl analogs (<30%) .

Biological Activity

3-Methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Imidazo[2,1-b][1,3]thiazole core : This heterocyclic structure is known for its biological significance.
  • Nitrophenyl group : The presence of the nitro group can influence the compound's reactivity and biological interactions.
  • Carboxamide functionality : This group often plays a critical role in molecular interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer activity. A study highlighted that certain compounds within this class showed potent inhibition against FLT3-dependent human acute myeloid leukemia (AML) cell lines. For instance, one compound demonstrated an IC50 value of 0.002 μM against the MV4-11 cell line, showcasing its potential as an effective anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Arrest : It has been observed to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings from various studies include:

  • Substituent Effects : The presence of specific substituents on the phenyl ring significantly affects cytotoxicity. For example, modifications that enhance electron density on the phenyl ring are correlated with increased antiproliferative activity .
CompoundSubstituentActivity (IC50 μM)
19tert-butyl isoxazol0.002
6p-chloro/p-methyl>1000

Study on Antileukemic Activity

In a comprehensive study focusing on 6-phenylimidazo[2,1-b]thiazole derivatives, researchers synthesized various compounds and assessed their activity against AML cell lines. The most active derivatives exhibited strong inhibition of FLT3 kinase activity, which is critical for the survival of AML cells .

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could modulate signaling pathways associated with cell survival and apoptosis. For instance, they were shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Q & A

Q. What are the key synthetic routes for 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?

The synthesis involves multi-step protocols, typically starting with the formation of the imidazo-thiazole core. A common approach includes:

  • Step 1: Condensation of thiourea derivatives with α-bromoacetophenone analogs to form the thiazole ring.
  • Step 2: Introduction of the 3-nitrophenyl group via nucleophilic substitution or Suzuki coupling under palladium catalysis.
  • Step 3: Carboxamide formation through coupling reactions (e.g., EDC/HOBt-mediated acylation) between the imidazo-thiazole intermediate and aniline derivatives. Reaction conditions (solvents like DMF or dichloromethane, catalysts such as triethylamine) must be tightly controlled to optimize yields (~60–75%) and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carboxamide linkage.
  • Mass spectrometry (MS) for molecular weight verification (expected [M+H]⁺ ~409.4 g/mol).
  • HPLC (>98% purity) to assess synthetic efficiency and isolate derivatives .

Q. What preliminary biological activities have been reported?

Structural analogs exhibit:

  • Anticancer activity: IC₅₀ values <10 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction.
  • Antimicrobial effects: Inhibition of Staphylococcus aureus (MIC ~8 μg/mL) through membrane disruption. Initial screenings should use MTT assays and microbial growth inhibition protocols .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Optimization strategies:
  • Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Employ flow chemistry for nitro group introduction to enhance safety and reproducibility.
  • Screen alternative catalysts (e.g., CuI for Ullmann couplings) to reduce byproducts.
    • Analytical monitoring: Real-time FTIR or LC-MS tracking identifies intermediates and guides process adjustments .

Q. How do structural modifications impact biological efficacy?

A comparative study of derivatives revealed:

Substituent Activity Trend Mechanistic Insight
3-Nitrophenyl (parent)Moderate cytotoxicity (IC₅₀ ~15 μM)DNA intercalation confirmed via ethidium displacement assays .
4-MethoxyphenylEnhanced solubility; reduced potencyPolar groups hinder membrane permeability.
TrifluoromethylImproved microbial inhibition (MIC ~4 μg/mL)Electron-withdrawing groups enhance target binding .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:

  • Assay conditions: Differences in cell line passage numbers or serum concentrations.
  • Compound stability: Hydrolysis of the carboxamide group under acidic/basic conditions. Validate stability via HPLC before assays.
  • Target selectivity: Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Q. What advanced techniques elucidate the mechanism of action?

  • Crystallography: Co-crystallization with tubulin or topoisomerase II reveals binding modes (e.g., π-π stacking with nitro groups).
  • Molecular dynamics simulations: Predict interactions with kinase ATP-binding pockets (e.g., EGFR-TK).
  • Metabolomics: LC-MS-based profiling identifies disrupted pathways (e.g., purine biosynthesis) in treated cells .

Methodological Considerations

Q. How to design SAR studies for this compound?

  • Scaffold diversification: Synthesize analogs with varied substituents (e.g., halogens, sulfonamides) at positions 3, 6, and the phenyl ring.
  • High-throughput screening: Use 96-well plates to test 50+ derivatives against multiple targets (e.g., kinases, GPCRs).
  • Data analysis: Apply machine learning (e.g., Random Forest) to correlate structural features with activity .

Q. What strategies mitigate toxicity in preclinical models?

  • Prodrug approaches: Mask the nitro group as a bioreducible moiety (e.g., nitroreductase-activated prodrugs).
  • Liposomal encapsulation: Improve biodistribution and reduce off-target effects in in vivo models.
  • Metabolic profiling: Identify hepatotoxic metabolites using microsomal incubations + LC-MS/MS .

Tables for Reference

Table 1: Key structural analogs and their activities

Analog Modification Activity
3-Methyl-6-phenylimidazo-thiazole-2-acidCarboxylic acid substituentAnticancer (IC₅₀ ~20 μM)
N-(p-Tolyl) derivativeMethylated phenyl groupAntimicrobial (MIC ~12 μg/mL)

Table 2: Recommended characterization workflow

Step Technique Purpose
1¹H NMRConfirm functional group integrity
2HRMSVerify molecular formula
3X-ray diffractionResolve regiochemistry ambiguities
4In vitro assaysPrioritize leads for in vivo tests

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.